molecular formula C15H16N4OS B2488068 1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one CAS No. 2034603-26-2

1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

Cat. No.: B2488068
CAS No.: 2034603-26-2
M. Wt: 300.38
InChI Key: NIXUTFIBRITOSK-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidinone core. Key structural attributes include:

  • Substituents: An ethyl group at N1, a methyl group at N3, a thioxo (C=S) group at C5, and a para-tolyl (p-tolyl) aryl group at C4.
  • Synthetic Relevance: Analogous pyrazolo-pyrimidinones are synthesized via multi-step protocols, such as reactions of substituted pyrazole precursors with aryl halides or isocyanates, as seen in methods for related compounds .
  • The p-tolyl moiety may influence lipophilicity and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

1-ethyl-3-methyl-6-(4-methylphenyl)-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-4-18-13-12(10(3)17-18)16-15(21)19(14(13)20)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXUTFIBRITOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a versatile method for constructing dihydropyrimidinones and thiones. The reaction involves the condensation of an aldehyde, β-keto ester, and urea or thiourea under acidic conditions. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize efficiency and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of different functional groups at specific positions on the core structure.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: Its biological activity has been explored in studies related to antimicrobial, antiviral, and anticancer properties.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of infectious diseases and cancer.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

  • Thioxo vs. Oxo Groups : The thioxo group in the target compound may confer stronger hydrogen-bonding or metal-chelating capabilities compared to oxo derivatives .
  • Aryl Substitutions : Para-substituted aryl groups (e.g., p-tolyl, 4-methoxyphenyl) optimize steric and electronic interactions in enzyme active sites, as demonstrated in Factor Xa inhibitors .

Factor Xa Inhibition

  • Target Compound : While direct data on the target compound’s activity is unavailable, structurally related inhibitors (e.g., 1-(4-methoxyphenyl)-derivatives) exhibit IC50 values <10 nM for Factor Xa .
  • Comparison with Cpd 48 (5-Phenyl-2-(p-Tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) : The para-methyl group in Cpd 48 improves hydrophobic interactions in the S1 pocket, suggesting similar benefits for the target compound’s p-tolyl group .
  • Trifluoromethyl Derivatives : Compounds like Cpd 67 (with 3,5-bis(trifluoromethyl)phenyl) show enhanced selectivity over thrombin due to steric and electronic effects .

Biological Activity

1-Ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial efficacy, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₆N₄OS
  • Molecular Weight : 300.4 g/mol
  • CAS Number : 2034603-26-2

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) of related compounds derived from similar structures:

CompoundBacterial StrainMIC (μM)
Compound AStaphylococcus aureus2.14 × 10⁻²
Compound BBacillus subtilis0.58 × 10⁻²
Compound CEscherichia coli1.10 × 10⁻²
Compound DCandida albicans1.04 × 10⁻²

These findings indicate that derivatives of the pyrazolo[4,3-d]pyrimidin structure exhibit significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in various cancer types, including breast and colon cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

A study exploring the structure-activity relationship (SAR) found that modifications to the thioxo group significantly enhanced cytotoxicity against cancer cells. For instance, replacing the p-tolyl group with a more electron-withdrawing group increased potency .

Case Study 1: Antibacterial Efficacy

In a comparative study, researchers evaluated the antibacterial activity of several thioxo-pyrazolo compounds against clinical isolates of Staphylococcus aureus. The study utilized an agar well diffusion method to assess efficacy and found that compounds with ethyl substitutions showed enhanced activity compared to their methyl counterparts .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 μM for MCF-7 cells and 20 μM for HT-29 cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one, and how do reaction conditions influence yield?

  • Methodology : Multi-step syntheses often involve condensation reactions between substituted pyrazole and pyrimidine precursors. For example, nitro-substituted pyrazoles can react with α-amino acids under reductive lactamization to form fused pyrazolo-pyrimidinones . Key conditions include:

  • Solvent choice (ethanol or dioxane for optimal solubility).
  • Temperature control (reflux for cyclization steps).
  • Use of catalysts like Pd for reductive cyclization of nitroarenes .
    • Yield Optimization : Yields range from 60–70%, with purity improved via crystallization from ethanol/dioxane mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?

  • Analytical Methods :

  • NMR : 1H^1H NMR identifies ethyl (δ 1.2–1.4 ppm) and methyl (δ 2.3–2.5 ppm) groups. Aromatic protons from the p-tolyl substituent appear as multiplets (δ 7.1–7.3 ppm) .
  • MS : Molecular ion peaks (e.g., m/z 356 for C16_{16}H18_{18}N4_4OS) confirm the molecular formula .
  • IR : Thioxo (C=S) stretching at ~1150 cm1^{-1} and carbonyl (C=O) at ~1680 cm1^{-1} .

Q. How do substituents (e.g., p-tolyl, ethyl) influence the compound’s physicochemical properties?

  • Role of Substituents :

  • The p-tolyl group enhances lipophilicity, improving membrane permeability in biological assays .
  • Ethyl and methyl groups stabilize the fused pyrazolo-pyrimidinone core via steric and electronic effects, reducing hydrolysis susceptibility .

Advanced Research Questions

Q. What strategies address low regioselectivity during the synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives?

  • Approaches :

  • Directed Metalation : Use Pd-catalyzed cross-coupling to install substituents post-cyclization, avoiding competing pathways .
  • Protecting Groups : Temporarily block reactive sites (e.g., thioxo groups with trityl chloride) to control functionalization .
    • Case Study : Substituting 5-thioxo with imino groups improved regioselectivity by 20% in related compounds .

Q. How can computational modeling predict the biological activity of this compound against kinase targets?

  • Methods :

  • Docking Studies : Pyrazolo-pyrimidinones show affinity for ATP-binding pockets in kinases (e.g., CDK2). The thioxo group forms hydrogen bonds with Lys33 and Asp145 .
  • QSAR Models : Electron-withdrawing substituents (e.g., p-tolyl) correlate with enhanced inhibitory activity (IC50_{50} < 1 μM in some analogs) .

Q. What mechanisms explain contradictory bioactivity results in antimicrobial vs. anticancer assays?

  • Analysis :

  • Antimicrobial Activity : Disruption of bacterial cell membranes via thioxo-mediated lipid peroxidation .
  • Anticancer Activity : Apoptosis induction via ROS generation and kinase inhibition (e.g., PI3K/Akt pathway) .
    • Data Conflict Resolution : Bioactivity varies with cell type due to differences in redox environments and target expression .

Q. What challenges arise in achieving stereochemical purity for dihydro-pyrimidinone derivatives?

  • Key Issues :

  • Racemization during lactamization steps due to acidic α-hydrogens .
  • Mitigation : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts .

Methodological Recommendations

  • Synthetic Optimization : Screen solvents (DMF vs. THF) to improve cyclization efficiency .
  • Bioassay Design : Include positive controls (e.g., sildenafil analogs for PDE5 inhibition studies) .
  • Computational Tools : Employ Gaussian09 for DFT calculations to map electron density in the thioxo group .

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